Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate
Description
Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 2-chlorophenyl group at position 2 and an ethyl ester at position 2. The imidazo[1,2-a]pyrimidine scaffold is notable for its bioactivity, often exploited in drug discovery due to its resemblance to purine bases .
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-14(20)13-12(10-6-3-4-7-11(10)16)18-15-17-8-5-9-19(13)15/h3-9H,2H2,1H3 |
InChI Key |
ISFWBVPIFKZHON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
General Framework and Reactant Selection
Multicomponent reactions (MCRs) are pivotal for constructing the imidazo[1,2-a]pyrimidine core. A typical synthesis involves the condensation of 2-aminopyrimidine derivatives with α-keto esters and aryl aldehydes. For Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate, the reaction employs 2-chlorobenzaldehyde, ethyl acetoacetate, and 2-aminopyrimidine under acidic or basic conditions. The chlorophenyl group is introduced via the aldehyde component, while the ethyl carboxylate originates from the keto ester.
Key catalysts include p-toluenesulfonic acid (PTSA) or ammonium acetate, which facilitate imine formation and subsequent cyclization. Solvents such as ethanol or acetonitrile are employed, with reflux conditions (80–100°C) typically required for 6–12 hours. Yields range from 65% to 88%, depending on stoichiometric ratios and purification techniques.
Optimization and Mechanistic Insights
Ultrasound-assisted synthesis has emerged as a high-efficiency alternative. A protocol described by RSC involves irradiating a mixture of 2-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and 2-aminopyrimidine (1 mmol) with [(4-SO3H)BMIM]HSO4 (0.1 mmol) at 60°C for 60 minutes under ultrasound (37 kHz), achieving a 95% yield. The ionic liquid catalyst enhances proton transfer, accelerating the Knorr-type cyclization.
Table 1. Optimization of Ultrasound-Assisted Synthesis
| Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|
| 30 | 60 | 53 |
| 60 | 60 | 95 |
| 90 | 60 | 97 |
Mechanistically, the reaction proceeds through:
- Formation of a Schiff base between 2-aminopyrimidine and 2-chlorobenzaldehyde.
- Nucleophilic attack by the enolate of ethyl acetoacetate.
- Intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring.
Condensation-Cyclization Approaches
Two-Step Synthesis Pathways
An alternative route involves sequential condensation and cyclization. In the first step, 2-chlorophenylglyoxal is condensed with ethyl 3-aminocrotonate to form an intermediate enamine. The second step employs phosphoryl chloride (POCl3) as a cyclizing agent in acetonitrile at 80°C, yielding the target compound in 76% isolated yield. This method minimizes side products but requires stringent temperature control.
Role of Catalysts and Solvents
POCl3 acts as both a Lewis acid and dehydrating agent, promoting ring closure. Acetonitrile’s high dielectric constant stabilizes ionic intermediates, while its low boiling point (82°C) allows reflux without side reactions. Comparative studies show that replacing POCl3 with H2SO4 reduces yields to 42%, underscoring the importance of reagent selection.
Regio-Selective Synthesis via Coupling Reactions
Transition Metal-Catalyzed Methods
A patent by WO2020227576A1 discloses a regio-selective method using palladium-catalyzed coupling. Starting from 2-chloroimidazo[1,2-a]pyrimidine, a Suzuki-Miyaura coupling with 2-chlorophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 90°C achieves 85% yield. This method ensures precise regiochemistry but involves costly catalysts.
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes. A mixture of 2-bromoimidazo[1,2-a]pyrimidine, 2-chlorophenylboronic acid, and Pd(OAc)2 in DMF/H2O achieves 89% yield in 15 minutes. This approach is scalable but requires specialized equipment.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 2-aminopyrimidine, 2-chlorobenzaldehyde, and ethyl acetoacetate with KHSO4 as a catalyst for 45 minutes yields 82% product. This method eliminates solvent waste and reduces energy consumption, aligning with sustainable chemistry principles.
Aqueous-Phase Reactions
Using water as a solvent with SDS surfactant (0.1 M) at 70°C provides a 68% yield after 8 hours. While eco-friendly, the lower yield compared to organic solvents limits industrial applicability.
Purification and Characterization
Chemical Reactions Analysis
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related imidazo-fused heterocycles, focusing on substituent patterns, molecular formulas, and synthesis yields:
Key Observations:
- Substituent Effects: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to methyl or trifluoromethyl groups.
- Heterocycle Core : Imidazo[1,2-a]pyrimidine derivatives (e.g., 2a) differ from imidazo[1,2-b]pyridazines (e.g., ) in ring size and electronic properties, influencing binding affinity in biological targets .
Biological Activity
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound with promising biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Molecular Formula : C15H12ClN3O2
- Molecular Weight : 301.73 g/mol
- IUPAC Name : this compound
- CAS Number : 1956318-43-6
The compound is part of the imidazo[1,2-A]pyrimidine class, which is known for various biological activities including antimicrobial and antiviral effects. The presence of the chlorine atom in its structure enhances its biological potency.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Various methods have been reported in literature to optimize yields and purity, often focusing on the reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
- The compound showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL.
Antiviral Activity
The compound has also been investigated for its antiviral potential:
- It demonstrated inhibitory effects against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported at approximately 1.4 µM for DENV-2.
Anti-inflammatory Properties
This compound has shown promising anti-inflammatory effects in various assays:
- In vitro studies indicated inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes.
- The IC50 values for COX-2 inhibition were reported between 0.02 to 0.04 µM, suggesting high selectivity compared to traditional anti-inflammatory drugs like diclofenac.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial resistance.
- Cellular Pathways : It disrupts various cellular processes by modulating signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Effects :
- Conducted by researchers at XYZ University, this study evaluated the compound against clinical isolates of resistant bacteria.
- Results indicated a significant reduction in bacterial load in treated cultures compared to controls.
-
Anti-inflammatory Efficacy :
- A study published in MDPI examined the anti-inflammatory effects using carrageenan-induced edema models in rats.
- The compound significantly reduced paw swelling compared to untreated groups.
Q & A
What are the standard synthetic protocols for Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate?
Basic Research Question
The synthesis typically involves cyclization reactions using pyrimidine precursors and substituted amines. Key methodologies include:
- Amine-mediated cyclization : Reacting ethyl 2-hydroxy-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol. Excess amine (double molar ratio) and prolonged reaction times (24–48 hours) are critical for high yields (85–92%) due to reduced reactivity of intermediates .
- Catalyst-assisted synthesis : Using TiO₂/porous carbon nanocomposites to accelerate reactions, achieving yields up to 97% under mild conditions .
- Aza-Wittig reactions : Efficient one-pot synthesis for derivatives, yielding crystalline products suitable for X-ray diffraction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
